REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=1[O:16][CH3:17])[C:10](Cl)=[O:11].[C:20]1([O:26][CH3:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=1[O:16][CH3:17])[C:10]([C:23]1[CH:24]=[CH:25][C:20]([O:26][CH3:27])=[CH:21][CH:22]=1)=[O:11] |f:0.1.2.3|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
461 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resultant dark reaction mixture
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with an additional 30 mL of CH2Cl2
|
Type
|
WASH
|
Details
|
the combined CH2Cl2 solutions were washed with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents from the dried CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
purification of the residue by chromatography on a column of silica gel
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=CC=C(C=C2)OC)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 487 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |